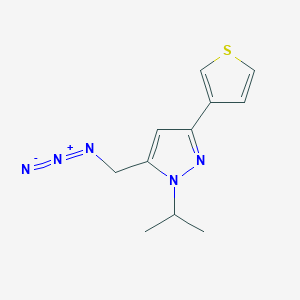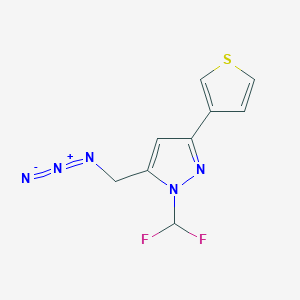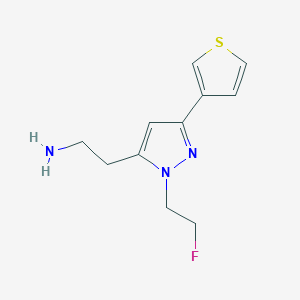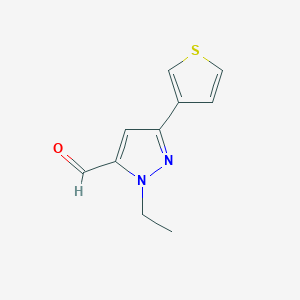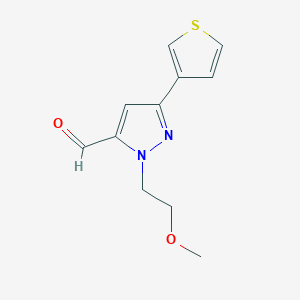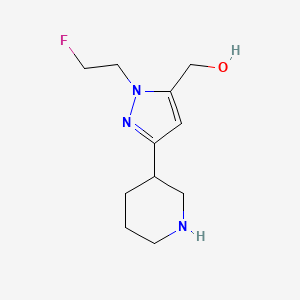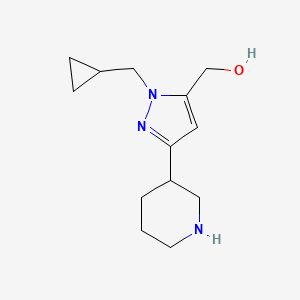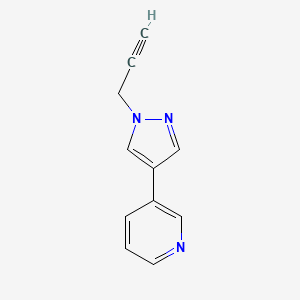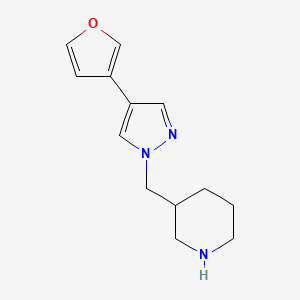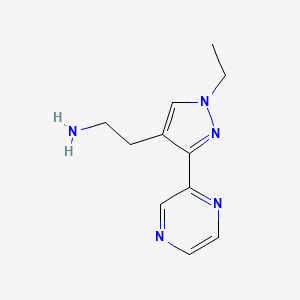
1-(Difluormethyl)-3-phenyl-1H-pyrazol-5-carbaldehyd
Übersicht
Beschreibung
“1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde” is a compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported . Their structures were confirmed by the aid of 1H NMR and HRMS analyses . The synthetic route involved the use of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction . In molecular docking studies, the carbonyl oxygen atom of one such compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
Difluoromethylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group (such as CF3, CF2H, or CH2F group) into organic molecules .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Difluormethylgruppe in dieser Verbindung kann die biologische Aktivität von Pharmazeutika erheblich beeinflussen. Ihre Einarbeitung in Arzneimittelmoleküle kann die metabolische Stabilität verbessern, die Bindungsaffinität erhöhen und die physikalisch-chemischen Eigenschaften der Verbindung verändern . Dies macht 1-(Difluormethyl)-3-phenyl-1H-pyrazol-5-carbaldehyd zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Therapeutika, insbesondere bei der Entwicklung selektiver Rezeptormodulatoren.
Materialwissenschaft
In der Materialwissenschaft kann die einzigartige Struktur der Verbindung zur Synthese fortschrittlicher Materialien mit spezifischen Eigenschaften genutzt werden. So kann ihre Einarbeitung in Polymere zu Materialien mit verbesserter thermischer Stabilität und chemischer Beständigkeit führen, die für Hochleistungsanwendungen entscheidend sind .
Landwirtschaftliche Chemie
Diese Verbindung kann zur Herstellung neuartiger Agrochemikalien verwendet werden. Die Difluormethylgruppe ist bekannt für ihre insektiziden und fungiziden Eigenschaften. Daher könnte This compound als Vorläufer bei der Synthese neuer Pestizide dienen, die wirksamer und umweltfreundlicher sind .
Organische Synthese
Die Aldehydgruppe in der Verbindung bietet eine reaktive Stelle für verschiedene organische Umlagerungen. Sie kann in Kondensationsreaktionen verwendet werden, um heterocyclische Verbindungen zu bilden, die in vielen Naturprodukten und Pharmazeutika vorkommen .
Katalyse
Die Struktur der Verbindung ermöglicht es ihr, als Ligand in der Übergangsmetallkatalyse zu fungieren. Dies kann zur Entwicklung neuer katalytischer Systeme führen, die effizienter und selektiver für Reaktionen wie Hydrierung, Kohlenstoff-Kohlenstoff-Bindungsbildung und Oxidation sind .
Biokonjugation
Das Vorhandensein sowohl von Aldehyd- als auch von Difluormethylgruppen macht diese Verbindung zu einem interessanten Kandidaten für Biokonjugationstechniken. Sie könnte verwendet werden, um Biomoleküle wie Proteine und Nukleinsäuren zu modifizieren, was möglicherweise zu Anwendungen in der gezielten Wirkstoffabgabe und der diagnostischen Bildgebung führt .
Wirkmechanismus
Target of Action
The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the mitochondrial respiratory chain, specifically in the tricarboxylic acid cycle .
Mode of Action
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde interacts with its target, the succinate dehydrogenase enzyme, by inhibiting its function . This inhibition interferes with a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle and mitochondrial electron transport , as it inhibits the succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This disruption in the biochemical pathway leads to the inhibition of fungal growth .
Result of Action
The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is the inhibition of fungal growth. By inhibiting the succinate dehydrogenase enzyme, it disrupts key life functions of fungi, leading to their inability to grow and reproduce .
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further improving the efficiency and selectivity of difluoromethylation reactions, as well as exploring new applications for difluoromethylated compounds in various fields .
Biochemische Analyse
Biochemical Properties
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved .
Additionally, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been shown to bind to certain proteins, such as histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling . The binding of this compound to histone deacetylases can influence the acetylation status of histones, thereby affecting gene transcription and cellular function.
Cellular Effects
The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules within this pathway, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can alter cellular responses to external stimuli, impacting processes such as cell proliferation, differentiation, and apoptosis.
Furthermore, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to enzyme active sites, leading to either inhibition or activation of enzyme activity . For instance, the binding of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates.
In addition to enzyme interactions, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can also modulate gene expression by binding to transcription factors and other DNA-binding proteins . This binding can influence the recruitment of coactivators or corepressors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Prolonged exposure to 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time . These findings highlight the importance of considering temporal factors when evaluating the biochemical properties and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the effects of this compound vary with different dosages, with low to moderate doses generally being well-tolerated . At these doses, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can exert beneficial effects on cellular function and metabolism without causing significant adverse effects.
At high doses, this compound has been reported to cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to minimize potential adverse effects while maximizing the therapeutic potential of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde.
Metabolic Pathways
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Additionally, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can interact with cofactors such as NADPH and FAD, which are essential for the catalytic activity of many enzymes . These interactions can modulate the activity of metabolic enzymes, leading to changes in the metabolic pathways in which they are involved.
Transport and Distribution
The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells and subsequent distribution to different cellular compartments.
Within cells, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is an important determinant of its biochemical activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . The localization to the nucleus allows 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde to interact with transcription factors and other nuclear proteins, thereby influencing gene expression.
In the mitochondria, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can affect mitochondrial function and energy metabolism . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct its localization and activity within the cell.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUGKFUJCBXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


